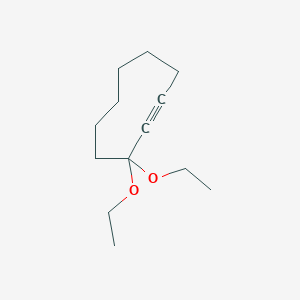
3,3-Diethoxycyclononyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Diethoxycyclononyne (DEC) is a chemical compound that belongs to the alkyne family. It is a colorless liquid with a chemical formula of C15H24O2. DEC is widely used in scientific research as a tool for bioconjugation and labeling of biomolecules. It has unique properties that make it an ideal candidate for labeling biomolecules in live cells and organisms.
Mécanisme D'action
The mechanism of action of 3,3-Diethoxycyclononyne involves the reaction of the alkyne group with the azide group of biomolecules. The reaction is a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The reaction is highly specific and occurs only between the alkyne group of 3,3-Diethoxycyclononyne and the azide group of biomolecules. The reaction is also very fast and occurs within seconds.
Biochemical and Physiological Effects:
3,3-Diethoxycyclononyne is a non-toxic compound and does not have any significant biochemical or physiological effects on cells and organisms. It has been shown to be stable in live cells and organisms and does not affect the normal functioning of cells and organisms.
Avantages Et Limitations Des Expériences En Laboratoire
3,3-Diethoxycyclononyne has several advantages over other labeling methods. It is highly specific and reacts only with the azide group of biomolecules. It is also very fast and occurs within seconds. 3,3-Diethoxycyclononyne is stable in live cells and organisms and does not affect the normal functioning of cells and organisms. However, 3,3-Diethoxycyclononyne has some limitations. It requires the use of copper as a catalyst, which can be toxic to cells and organisms. It also requires the use of a reducing agent to remove the copper after labeling, which can be time-consuming.
Orientations Futures
The future directions of 3,3-Diethoxycyclononyne research include the development of new labeling methods that do not require the use of copper as a catalyst. The development of new 3,3-Diethoxycyclononyne analogs that have improved properties, such as higher reactivity and stability, is also an area of future research. 3,3-Diethoxycyclononyne can also be used in combination with other labeling methods to achieve multiplexed labeling of biomolecules. The use of 3,3-Diethoxycyclononyne in live imaging and tracking of biomolecules is also an area of future research.
Méthodes De Synthèse
The synthesis of 3,3-Diethoxycyclononyne is a multi-step process that involves several chemical reactions. The first step involves the reaction of 1,5-cyclooctadiene with ethyl vinyl ether in the presence of a catalyst to form 3,3-diethoxy-1,5-cyclooctadiene. The second step involves the reaction of the intermediate product with lithium diisopropylamide (LDA) to form 3,3-diethoxy-1,5-cyclooctadiene lithium salt. The final step involves the reaction of the lithium salt with acetylene to form 3,3-diethoxycyclononyne.
Applications De Recherche Scientifique
3,3-Diethoxycyclononyne is widely used in scientific research as a tool for bioconjugation and labeling of biomolecules. It has a unique property that allows it to react with biomolecules containing azide groups in live cells and organisms. This property has made it an ideal candidate for labeling biomolecules in live cells and organisms. 3,3-Diethoxycyclononyne has been used to label proteins, nucleic acids, and lipids in live cells and organisms. It has also been used to study the dynamics of biomolecules in live cells and organisms.
Propriétés
Numéro CAS |
197312-32-6 |
|---|---|
Nom du produit |
3,3-Diethoxycyclononyne |
Formule moléculaire |
C13H22O2 |
Poids moléculaire |
210.31 g/mol |
Nom IUPAC |
3,3-diethoxycyclononyne |
InChI |
InChI=1S/C13H22O2/c1-3-14-13(15-4-2)11-9-7-5-6-8-10-12-13/h3-9,11H2,1-2H3 |
Clé InChI |
UJFPSADKNZTDLL-UHFFFAOYSA-N |
SMILES |
CCOC1(CCCCCCC#C1)OCC |
SMILES canonique |
CCOC1(CCCCCCC#C1)OCC |
Synonymes |
Cyclononyne, 3,3-diethoxy- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




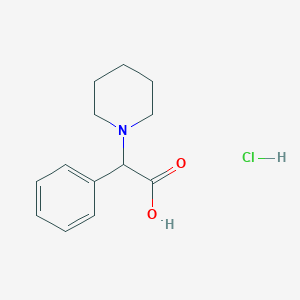

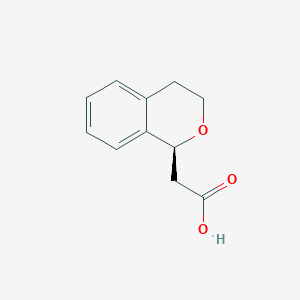
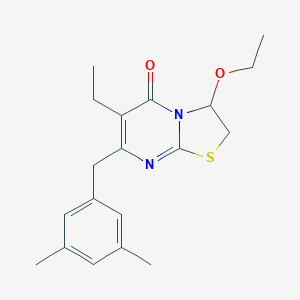

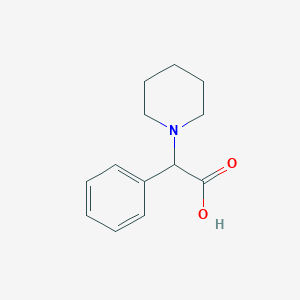
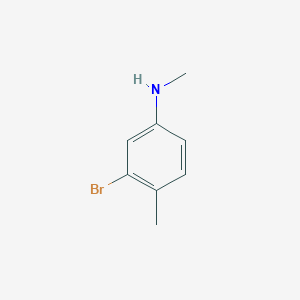
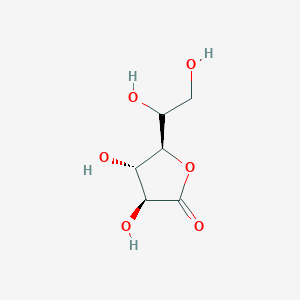
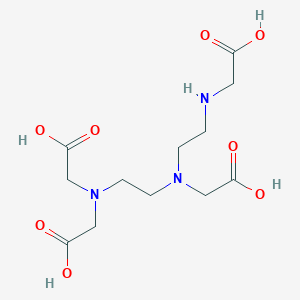
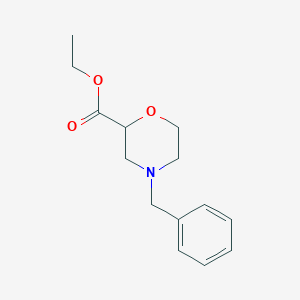
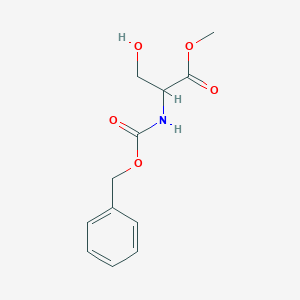
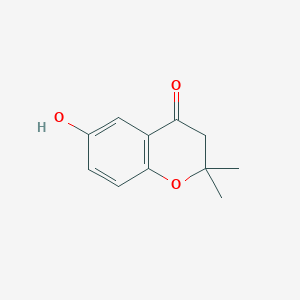
![2-Tosyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B180582.png)